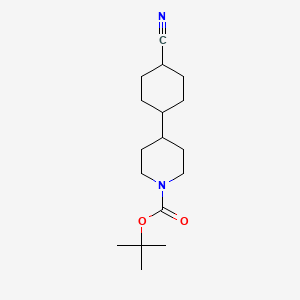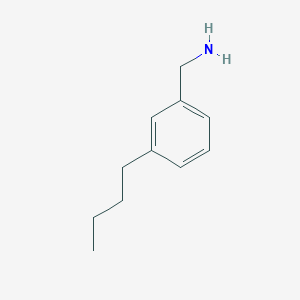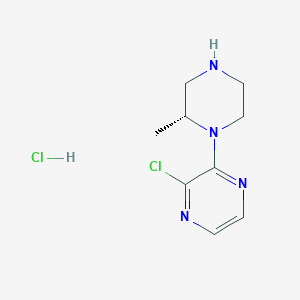![molecular formula C9H10ClN3 B11926036 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound is characterized by its fused ring structure, which includes both benzimidazole and imidazole moieties, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its hydrochloride salt form.
化学反应分析
Types of Reactions
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学研究应用
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
Benzimidazole: Shares the benzimidazole moiety but lacks the fused imidazole ring.
Imidazole: Contains the imidazole ring but does not have the fused benzimidazole structure.
2-Phenylimidazole: Similar in structure but with a phenyl group instead of the fused benzimidazole.
Uniqueness
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-imidazo[1,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9;/h1-4H,5-6H2,(H,10,11);1H |
InChI 键 |
WTISDDSIWNOOSC-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=CC=CC=C3N=C2N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)



![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)





